
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H21N3O3
- Molecular Weight : 267.32 g/mol
- CAS Number : 280110-69-2
This compound features a piperidine ring and an oxadiazole moiety, both of which are known for their pharmacological relevance.
1. Anticonvulsant Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested against maximal electroshock seizure (MES) models in male Wistar rats. The results indicated that certain derivatives showed significant anticonvulsant activity comparable to standard medications like phenytoin .
2. Antibacterial Activity
The antibacterial efficacy of compounds containing the oxadiazole and piperidine moieties has been documented extensively. For example, synthesized derivatives were tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances antibacterial potency .
3. Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . This inhibition is significant as it suggests potential applications in cognitive enhancement and neuroprotection.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the piperidine and oxadiazole rings significantly affect biological activity. For instance:
- Substituents on the oxadiazole ring enhance anticonvulsant activity.
- Electron-withdrawing groups on the benzamide moiety improve antibacterial properties.
These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-11-17-18-15(23-11)16-14(20)12-5-7-13(8-6-12)24(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDBCXAIFEGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.